(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol
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Overview
Description
(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol typically involves the reaction between appropriately substituted 2-naphthols and propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart materials and sensors.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of photochromic lenses and other optical devices.
Mechanism of Action
The mechanism of action of (1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol involves its photochromic properties. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye . This reaction is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved in this process include the absorption of photons, which leads to the excitation of electrons and subsequent structural changes in the molecule .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic properties and used in ophthalmic lenses.
3H-Naphtho[2,1-b]pyran derivatives: Various derivatives with different substituents that exhibit unique photochromic behaviors.
Uniqueness
(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol is unique due to the presence of the chlorine atom, which can be substituted with various nucleophiles to create a wide range of derivatives. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61603-26-7 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(1-chloro-3H-benzo[f]chromen-2-yl)methanol |
InChI |
InChI=1S/C14H11ClO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,16H,7-8H2 |
InChI Key |
NJCRXULUSIAHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CO |
Origin of Product |
United States |
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